Fmoc-DADec HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-DADec HCl is a chemical compound that is used for pharmaceutical testing . The Fmoc group, or 9-fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . It is used to protect amines during synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Another method involves reacting with 9-fluorenylmethyloxycarbonyl azide (made by reacting Fmoc-Cl with sodium azide) in sodium bicarbonate and aqueous dioxane .

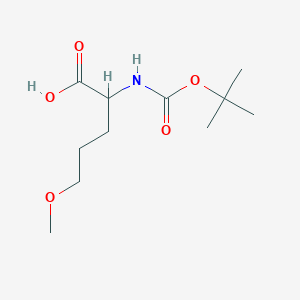

Molecular Structure Analysis

The Fmoc group is known to form structures that are interlocked by π–π stacking . This property is crucial for its ability to form hydrogels and other complex structures.

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

科学研究应用

自组装和水凝胶形成

经 Fmoc 基团修饰的氨基酸和肽,包括 Fmoc-DADec HCl,表现出显著的自组装特性,可用于开发水凝胶和其他纳米结构。这些材料在细胞培养、生物模板和受控药物递送系统中已显示出前景。Fmoc 部分固有的疏水性和芳香性促进了这些分子的自组织,从而在组织工程、再生医学以及作为细胞生长和发育的支架中得到应用 (Tao 等人,2016 年; Orbach 等人,2009 年)。

肽合成中的增强

Fmoc 氨基酸的使用通过提供一种用于肽链组装的通用且高效的方法,显著改善了固相肽合成。该方法已通过开发各种固体支持物、连接和侧链保护基团而得到改进,促进了生物活性肽和蛋白质的合成。Fmoc 固相肽合成的正交特性允许广泛的合成条件,从而增强了其在生物有机化学中的实用性 (Fields & Noble,2009 年)。

骨再生的仿生支架

基于 Fmoc 肽的水凝胶已被探索用作骨再生的仿生支架。结合 Fmoc-精氨酸和其他芳香族氨基酸的多组分肽基水凝胶表现出高机械强度并支持细胞粘附和活力,表明它们在促进骨组织修复和再生方面的潜力 (Ghosh 等人,2017 年)。

药物递送系统

Fmoc 修饰的肽已用于开发用于受控药物递送的纳米结构和水凝胶。形成稳定且生物相容的水凝胶的能力为治疗剂的持续释放提供了一个平台,为药物递送和药物化学领域提供了新的机遇 (Chronopoulou 等人,2018 年)。

抗菌水凝胶剂

基于 Fmoc 肽的阳离子两亲物的自组装特性已被用来制造抗菌水凝胶。这些材料结合了基于吡啶的两亲物的细胞膜穿透能力和 Fmoc 氨基酸/肽的生物活性,为对抗细菌感染提供了新方法 (Debnath 等人,2010 年)。

作用机制

Target of Action

The primary target of Fmoc-DADec HCl is the amine group of amino acids . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Mode of Action

This compound operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a temporary protective barrier around the amine group, preventing it from engaging in adverse nucleophilic reactions with electrophiles .

Biochemical Pathways

The Fmoc group is integral to the biochemical pathway of peptide synthesis . It allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its introduction and removal during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl . It is then rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Result of Action

The result of this compound’s action is the successful synthesis of peptides without interference from adverse nucleophilic reactions . The Fmoc group’s protective action allows for the assembly of peptides in a controlled manner, contributing to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the pH of the system . For instance, the type of gel formed by Fmoc amino acids depends on the final pH of the system . Additionally, the Fmoc group is stable under trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, making it suitable for various chemical environments .

安全和危害

未来方向

属性

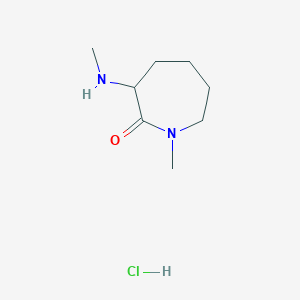

IUPAC Name |

9H-fluoren-9-ylmethyl N-(10-aminodecyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O2.ClH/c26-17-11-5-3-1-2-4-6-12-18-27-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24;/h7-10,13-16,24H,1-6,11-12,17-19,26H2,(H,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTRLIXVRCUTPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

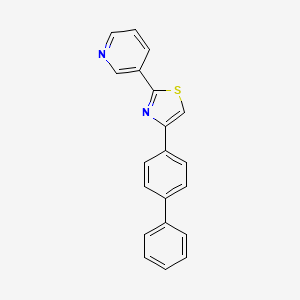

![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847107.png)

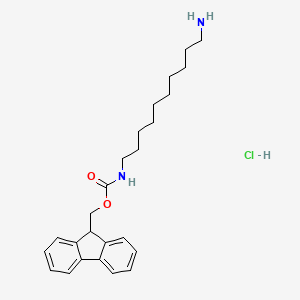

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

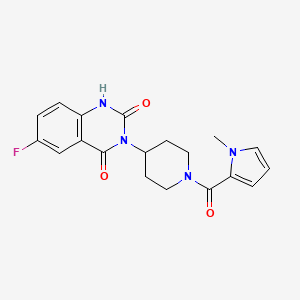

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)